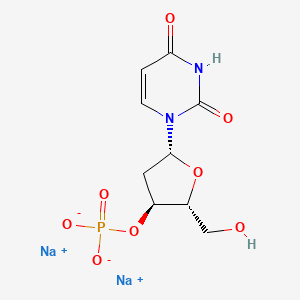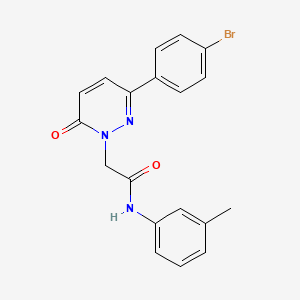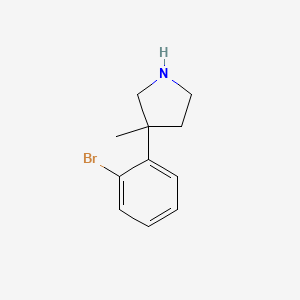![molecular formula C12H15BrFNZn B14880246 4-Fluoro-2-[(1-piperidino)methyl]phenylZinc bromide](/img/structure/B14880246.png)
4-Fluoro-2-[(1-piperidino)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-[(1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorine atom and the piperidine ring in its structure imparts unique reactivity and selectivity, making it a versatile intermediate in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[(1-piperidino)methyl]phenylzinc bromide typically involves the following steps:
Formation of the Grignard Reagent: The starting material, 4-fluoro-2-[(1-piperidino)methyl]bromobenzene, is reacted with magnesium in anhydrous tetrahydrofuran to form the corresponding Grignard reagent.
Transmetalation: The Grignard reagent is then treated with zinc bromide to form the desired organozinc compound.
The reaction conditions generally require an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the reactive intermediates. The temperature is usually maintained at low to moderate levels to control the reaction rate and avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of the starting materials and reagents are handled using automated systems to ensure precision and safety.
Continuous Flow Reactors: The reactions are often carried out in continuous flow reactors, which provide better control over reaction parameters and improve the efficiency of the process.
Purification and Quality Control: The final product is purified using techniques such as distillation or chromatography, and its quality is verified through analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-[(1-piperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It participates in Negishi coupling, Suzuki-Miyaura coupling, and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with electrophiles to form new carbon-heteroatom bonds.
Common Reagents and Conditions
Negishi Coupling: Typically involves a palladium catalyst, a base (e.g., triethylamine), and an inert atmosphere. The reaction is carried out at moderate temperatures.
Suzuki-Miyaura Coupling: Uses a palladium catalyst, a boronic acid or ester, and a base (e.g., potassium carbonate). The reaction is performed in an aqueous or mixed solvent system.
Major Products Formed
Negishi Coupling: Produces biaryl compounds or other complex organic molecules with carbon-carbon bonds.
Suzuki-Miyaura Coupling: Forms biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
4-Fluoro-2-[(1-piperidino)methyl]phenylzinc bromide has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Medicinal Chemistry: Serves as an intermediate in the development of drug candidates with potential therapeutic effects.
Material Science: Employed in the synthesis of organic materials with specific electronic or optical properties.
Catalysis Research: Investigated for its role in catalytic processes, particularly in the formation of carbon-carbon bonds.
Mécanisme D'action
The mechanism of action of 4-fluoro-2-[(1-piperidino)methyl]phenylzinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic partner, forming a palladium complex.
Transmetalation: The organozinc reagent transfers its organic group to the palladium complex, forming a new palladium-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
The molecular targets and pathways involved in these reactions are primarily centered around the palladium catalyst and its interaction with the organozinc reagent and the electrophilic partner.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-[(1-piperidino)methyl]phenylmagnesium bromide: Similar in structure but contains a magnesium atom instead of zinc. Used in Grignard reactions.
4-Fluoro-2-[(1-homopiperidino)methyl]phenylzinc bromide: Contains a homopiperidine ring instead of a piperidine ring. Used in similar cross-coupling reactions.
Uniqueness
4-Fluoro-2-[(1-piperidino)methyl]phenylzinc bromide is unique due to its combination of a fluorine atom and a piperidine ring, which imparts distinct reactivity and selectivity. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Propriétés
Formule moléculaire |
C12H15BrFNZn |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-[(3-fluorobenzene-6-id-1-yl)methyl]piperidine |
InChI |
InChI=1S/C12H15FN.BrH.Zn/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;;/h4,6,9H,1-3,7-8,10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
CDQKQUANORLNCM-UHFFFAOYSA-M |
SMILES canonique |
C1CCN(CC1)CC2=[C-]C=CC(=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-({7-[(dimethylamino)methyl]-6-hydroxy-1,2-benzoxazol-3-yl}methoxy)benzoate](/img/structure/B14880177.png)
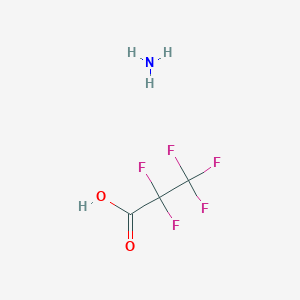
![9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14880193.png)

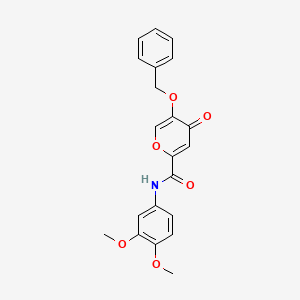
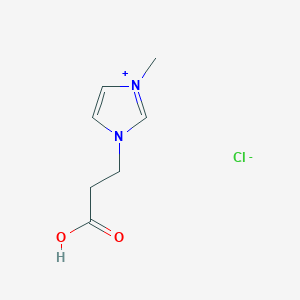
![6'-Chlorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14880221.png)
![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone](/img/structure/B14880224.png)
